molecular formula C20H18 B14620636 1,2,3,4-Tetramethylpyrene CAS No. 60826-75-7

1,2,3,4-Tetramethylpyrene

Cat. No.: B14620636
CAS No.: 60826-75-7
M. Wt: 258.4 g/mol
InChI Key: XLQNSSLKAYVGOY-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry Research

1,2,3,4-Tetramethylpyrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of organic compounds. wikipedia.org PAHs are characterized by their structure of multiple fused aromatic rings and are subjects of extensive research due to their unique electronic and photophysical properties. wikipedia.orgrsc.org These compounds are typically uncharged, non-polar, and planar molecules. wikipedia.org

Pyrene (B120774), the parent compound of this compound, is a well-studied PAH composed of four fused benzene (B151609) rings. ontosight.aiuky.edu It is known for its significant fluorescence quantum yield, the formation of excimers (excited-state dimers), and the sensitivity of its fluorescence to the microenvironment. rsc.orgscispace.com These characteristics make pyrene and its derivatives valuable in diverse fields such as materials science, organic electronics, and as fluorescent probes. uky.eduresearchgate.net

The study of PAHs, including pyrene derivatives, is a dynamic area of chemical research. Scientists are continually exploring new methods to synthesize and functionalize these molecules to fine-tune their properties for specific applications. mdpi.comworktribe.com This includes modifying the core pyrene structure by adding various substituent groups. uky.edu

Significance of Methylation in Pyrene Core Modification for Advanced Studies

The addition of methyl groups to the pyrene core, a process known as methylation, significantly alters the parent molecule's physical and chemical properties. ontosight.ai This modification is a key strategy for tailoring the characteristics of pyrene for advanced research applications. uky.edu

Methylation can influence several key properties of the pyrene molecule:

Electronic and Optical Properties: The introduction of methyl groups can modify the electronic structure of the pyrene core, affecting its absorption and emission spectra. ontosight.airesearchgate.net This can lead to shifts in fluorescence and changes in quantum yields, which are crucial for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.aiuky.edu For instance, studies on other methylated pyrenes, like 2,7-dimethylpyrene, have shown that the presence of methyl groups is crucial for initiating chemical reactions at lower temperatures compared to unsubstituted pyrene. acs.orgnih.gov

Solubility: The addition of methyl groups can enhance the solubility of pyrene in organic solvents. ontosight.ai This is a practical advantage in many chemical processes and for the fabrication of thin films for electronic devices.

Molecular Packing and Stacking: Methyl groups can influence how pyrene molecules arrange themselves in the solid state. scbt.com This can affect π-π stacking interactions, which are important for charge transport in organic semiconductors. uky.eduscbt.com By controlling the substitution pattern, researchers can manipulate the molecular architecture to achieve desired material properties. uky.edu

Reactivity: The positions of methyl groups on the pyrene ring can direct further chemical modifications. acs.org The electron-donating nature of methyl groups can activate or deactivate certain positions on the aromatic core towards further substitution.

The strategic placement of methyl groups, as in this compound, allows for precise control over the molecule's properties, making it a valuable building block in the design of functional materials.

Evolution of Research Trajectories for Tetramethylated Pyrene Systems

Research into substituted pyrenes has evolved from fundamental studies of their synthesis and basic properties to more application-focused investigations. Initially, much of the research focused on understanding the rules of electrophilic substitution on the pyrene core, which preferentially occurs at the 1, 3, 6, and 8 positions. rsc.orguky.edursc.org This made the synthesis of asymmetrically substituted pyrenes, including those with methyl groups at the 1, 2, 3, and 4 positions, a significant challenge, often requiring indirect synthetic methods. rsc.org

Early research laid the groundwork for understanding how different substitution patterns influence the electronic and photophysical properties of pyrene. uky.edu More recently, the focus has shifted towards leveraging this understanding to create materials with specific functionalities.

Current research on tetramethylated and other polysubstituted pyrene systems is exploring a variety of advanced applications:

Organic Electronics: There is a growing interest in using pyrene derivatives as organic semiconductors. uky.edu The ability to tune the electronic properties through methylation is key to developing high-performance materials for organic field-effect transistors (OFETs) and OLEDs. researchgate.net

Fluorescent Probes: The sensitivity of pyrene's fluorescence to its environment makes it an excellent candidate for chemical sensors and bioimaging agents. ontosight.ainih.gov Methylation can be used to optimize the photophysical properties for these applications. researchgate.net

Supramolecular Chemistry and Materials Science: The rigid structure and stacking behavior of pyrene derivatives are being utilized in the construction of complex supramolecular assemblies and advanced materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgscispace.comossila.com Methyl groups can play a role in controlling the pore size and functionality of these materials. rsc.orgscispace.com

The development of new synthetic techniques, including C-H functionalization, has made a wider range of substituted pyrenes more accessible, opening up new avenues for research and application. mdpi.com The study of asymmetrically functionalized pyrenes is becoming an increasingly important area of research. worktribe.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60826-75-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

1,2,3,4-tetramethylpyrene

InChI

InChI=1S/C20H18/c1-11-10-16-7-5-6-15-8-9-17-13(3)12(2)14(4)18(11)20(17)19(15)16/h5-10H,1-4H3

InChI Key

XLQNSSLKAYVGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC3=C2C4=C(C=C3)C(=C(C(=C14)C)C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 1,2,3,4 Tetramethylpyrene

Regioselective Synthesis Strategies for 1,2,3,4-Tetramethylpyrene

Achieving a specific substitution pattern, such as in this compound, requires carefully designed synthetic strategies to control the regioselectivity of the reactions. Direct methylation of the pyrene (B120774) backbone often leads to a mixture of isomers, making the isolation of the desired product difficult. rsc.org

Development of Precursor Molecules for Targeted Methylation

One effective strategy for regioselective synthesis involves the use of precursor molecules that direct the methylation to specific positions. A common approach is the "tetrahydropyrene (THPy) method," which involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. rsc.org This saturated section of the molecule alters the electronic properties of the aromatic rings, making the 2- and 7-positions more susceptible to electrophilic aromatic substitution. rsc.org While this method is primarily used for substitution at the 2 and 7 positions, modifications and alternative precursors can be envisioned for targeting other positions.

Another approach involves the construction of the pyrene core from smaller, pre-functionalized building blocks. rsc.org For instance, the cyclization of appropriately substituted biphenyl (B1667301) intermediates can provide a high degree of regiocontrol. rsc.org Transition-metal-catalyzed electrocyclization of 2,6-diethynyl-1,1'-biphenyl precursors has been demonstrated for preparing pyrenes with uncommon substitution patterns, allowing for the selective integration of functional groups at various positions. bris.ac.uk By starting with biphenyls bearing methyl groups at the desired locations, it is possible to construct the this compound skeleton.

A modular approach using Suzuki-Miyaura cross-coupling reactions followed by oxidative cyclodehydrogenation offers another versatile route to functionalized pyrenes. nih.gov This method allows for the stepwise construction of the polycyclic aromatic hydrocarbon (PAH) scaffold, providing excellent control over the final substitution pattern. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. scielo.brresearchgate.net This includes the choice of solvent, temperature, catalyst, and reaction time. For instance, in transition-metal-catalyzed reactions, the choice of the metal and its ligands can significantly influence the outcome.

The table below outlines key parameters that are typically optimized in synthetic routes to substituted pyrenes.

ParameterEffect on SynthesisExamples of Conditions
Solvent Can influence reactant solubility, reaction rate, and selectivity. Acetonitrile has been noted as a "greener" solvent that provides a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.brAcetonitrile, Dichloromethane, Benzene (B151609), THF scielo.br
Catalyst The choice of catalyst and ligands is critical for regioselectivity and efficiency in cross-coupling and cyclization reactions.Iridium-based catalysts for borylation, nih.gov Palladium catalysts for cross-coupling. nih.gov
Temperature Affects reaction rates and can influence the formation of side products.Reactions can be run at temperatures ranging from room temperature to reflux, depending on the specific transformation. scielo.br
Reaction Time Longer reaction times do not always lead to higher yields and can sometimes result in the formation of undesired byproducts. scielo.brOptimized reaction times can be as short as a few hours. scielo.br
Reagents The nature and stoichiometry of reagents, such as oxidizing or reducing agents, are critical for the desired transformation.DDQ for aromatization, rsc.org Ag₂O as an oxidant. scielo.br

Multi-step Synthetic Sequences and Convergent Approaches

Due to the challenges of direct, regioselective functionalization, the synthesis of this compound often necessitates multi-step synthetic sequences. savemyexams.comsavemyexams.comvapourtec.com These routes may involve the initial synthesis of a substituted precursor, followed by a series of reactions to build the pyrene core and introduce the methyl groups. researchgate.net

Convergent synthetic strategies, where different fragments of the target molecule are synthesized separately and then combined, can be more efficient than linear syntheses for complex molecules. libretexts.org For this compound, a convergent approach might involve the synthesis of two appropriately methylated naphthalene (B1677914) or benzene derivatives that are then coupled and cyclized to form the final pyrene structure.

Post-Synthetic Derivatization and Functionalization of the Tetramethylpyrene Core

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, thereby tuning its electronic and photophysical properties. mdpi.comresearchgate.net

Introduction of Electron-Donating and Electron-Withdrawing Moieties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the properties of the pyrene system. studypug.comyoutube.comwikipedia.orgyoutube.com EDGs, such as amino or methoxy (B1213986) groups, increase the electron density of the aromatic system, which can enhance its nucleophilicity and affect its emission properties. youtube.com Conversely, EWGs, such as nitro or cyano groups, decrease the electron density, making the system more electrophilic and influencing its absorption and emission spectra. researchgate.nettaylorandfrancis.com

The table below summarizes common EDGs and EWGs and their general effects on aromatic systems.

Group TypeExamplesEffect on Aromatic System
Electron-Donating Groups (EDGs) -NH₂, -OH, -OR, -Alkyl studypug.comyoutube.comIncrease electron density, activate the ring towards electrophilic substitution. youtube.comyoutube.com
Electron-Withdrawing Groups (EWGs) -NO₂, -CN, -C=O, -SO₃H, Halogens studypug.comwikipedia.orgDecrease electron density, deactivate the ring towards electrophilic substitution. youtube.comwikipedia.org

The positions of substitution on the pyrene core are crucial. Electrophilic aromatic substitution on the parent pyrene typically occurs at the 1, 3, 6, and 8 positions due to their higher electron density. rsc.orgmdpi.com However, the existing methyl groups on the this compound core will influence the regioselectivity of subsequent functionalization reactions.

Exploration of Periphery Functionalization

Periphery functionalization involves the introduction of substituents at the outer positions of the pyrene core. This can be achieved through various methods, including C-H functionalization, which has emerged as a powerful tool for modifying complex aromatic systems. mdpi.com For example, iridium-catalyzed borylation can be used to introduce boryl groups at specific positions, which can then be converted into a wide range of other functional groups through cross-coupling reactions. nih.govmanchester.ac.uk

The functionalization of the periphery of the pyrene core can lead to materials with tailored properties for applications in organic electronics, sensors, and biological imaging. acs.org The specific placement of functional groups can influence the molecule's solubility, solid-state packing, and intermolecular interactions, all of which are critical for its performance in various applications. nih.gov

Formation of Pyrene-Fused Systems Incorporating this compound Motifs

The synthesis of extended, fused polycyclic aromatic hydrocarbons (PAHs) from highly substituted pyrene precursors represents a significant challenge in materials science and organic chemistry. The incorporation of the this compound scaffold into larger, planarized systems is of particular interest for the development of novel organic electronic materials. Advanced thermal methodologies, such as flash vacuum pyrolysis (FVP), provide a powerful tool for achieving intramolecular cyclodehydrogenation, leading to the formation of new carbon-carbon bonds and the construction of complex, fused aromatic architectures.

Under high-temperature, low-pressure conditions characteristic of FVP, methyl-substituted PAHs can undergo intramolecular cyclization reactions through the elimination of small molecules like hydrogen (H₂) or methane (B114726) (CH₄). This technique has been successfully employed in the synthesis of various complex PAHs, including corannulene (B50411) and other fullerene fragments. While direct experimental data on the FVP of this compound is not extensively documented in publicly accessible literature, established principles of thermal organic reactions allow for the postulation of viable synthetic pathways.

One such potential transformation is the intramolecular cyclodehydrogenation of this compound to form a cyclopentapyrene derivative. This reaction would proceed through the thermal activation of the C-H bonds of adjacent methyl groups, specifically the methyl groups at the C3 and C4 positions of the pyrene core. The proposed mechanism involves the homolytic cleavage of C-H bonds, followed by radical-mediated cyclization to form a new five-membered ring fused to the pyrene skeleton. Subsequent dehydrogenation under the pyrolytic conditions would lead to the formation of the fully aromatic, fused system.

A plausible product from such a reaction is 4-methyl-4H-benzo[a]indeno[1,2,3-cd]pyrene . The formation of this molecule involves the cyclization of the methyl group at the 4-position with the neighboring methyl group at the 3-position and the pyrene backbone, resulting in a fused five-membered ring. The reaction is a testament to the utility of high-temperature gas-phase reactions in overcoming the kinetic barriers associated with C-H activation and C-C bond formation on sterically crowded aromatic systems.

The table below outlines the proposed transformation and the key parameters based on analogous reactions reported in the literature.

ReactantProposed ProductReaction TypeConditionsProposed Mechanism
This compound4-methyl-4H-benzo[a]indeno[1,2,3-cd]pyreneIntramolecular CyclodehydrogenationFlash Vacuum Pyrolysis (FVP), >800 °C, <0.1 TorrThermal C-H activation, radical cyclization, and dehydrogenation

This synthetic approach highlights a pathway to novel, rigid, and planar PAH structures derived from the this compound motif. The resulting fused systems are expected to exhibit unique photophysical and electronic properties, making them attractive targets for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Further research into the FVP of specifically substituted pyrenes is anticipated to unveil a wider array of complex, fused aromatic structures with tailored functionalities.

Advanced Spectroscopic Characterization Techniques for Elucidating Molecular Structure and Dynamics

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, investigates the quantized vibrational states of a molecule. nih.gov These methods are highly sensitive to the molecule's geometry and the chemical bonds present, making them invaluable for structural confirmation and for studying non-covalent interactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. masterorganicchemistry.com

For 1,2,3,4-tetramethylpyrene, the IR spectrum is expected to be characterized by several key regions:

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, weak to medium bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the pyrene (B120774) ring system. vscht.cz

Aliphatic C-H Stretching: The methyl (CH₃) groups introduce aliphatic C-H bonds. Their symmetric and asymmetric stretching vibrations are expected to produce strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the pyrene aromatic ring system gives rise to a series of sharp, medium-intensity bands in the 1400-1650 cm⁻¹ region. These are characteristic "fingerprint" absorptions for aromatic compounds. vscht.cz

C-H Bending: In-plane and out-of-plane bending vibrations of both aromatic and aliphatic C-H bonds occur at lower wavenumbers. Methyl C-H asymmetric and symmetric bending (scissoring) vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The out-of-plane C-H bending vibrations of the remaining aromatic hydrogens would appear in the 675-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.

Expected Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium-Weak
3000 - 2850Aliphatic C-H Stretch (Methyl)Strong
1650 - 1400Aromatic C=C Ring StretchMedium-Weak (multiple bands)
~1450Asymmetric Methyl C-H BendMedium
~1375Symmetric Methyl C-H BendMedium
900 - 675Aromatic C-H Out-of-Plane BendStrong-Medium

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. renishaw.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule's electron cloud. libretexts.org Highly symmetric vibrations, which may be weak or silent in the IR spectrum, are often strong in the Raman spectrum. This is particularly true for the symmetric "breathing" modes of aromatic rings.

The expected Raman spectrum of this compound would feature:

Aromatic Ring Vibrations: The most intense peaks in the Raman spectrum of PAHs are often the C=C stretching and ring breathing modes, typically found in the 1300-1700 cm⁻¹ region. The symmetric nature of these vibrations in the pyrene core leads to high polarizability changes, resulting in strong Raman signals.

C-H Stretching: Both aromatic (3000-3100 cm⁻¹) and aliphatic (2850-3000 cm⁻¹) C-H stretching modes are also Raman active and would be visible in the spectrum. renishaw.com

Methyl Group Vibrations: Vibrations associated with the methyl groups, such as C-C stretching and C-H bending, would also contribute to the Raman spectrum, further confirming the presence of these substituents.

Expected Raman Shift (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium
3000 - 2850Aliphatic C-H Stretch (Methyl)Strong
1700 - 1300Aromatic Ring C=C Stretching & Ring BreathingVery Strong
~1380Symmetric Methyl C-H BendMedium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, complex structures like this compound necessitate two-dimensional (2D) NMR experiments to unambiguously assign all signals.

¹H and ¹³C Chemical Shift Predictions: The ¹H NMR spectrum would show signals in the aromatic region (likely δ 7.5-8.5 ppm) for the six remaining protons on the pyrene core and a distinct signal in the aliphatic region (likely δ 2.5-3.0 ppm) for the twelve equivalent protons of the four methyl groups. The ¹³C NMR spectrum would display signals for the 16 aromatic carbons of the pyrene core (some quaternary, some proton-bearing) and one signal for the four equivalent methyl carbons. chemguide.co.ukcompoundchem.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org A COSY spectrum of this compound would be crucial for tracing the connectivity between the six protons on the unsubstituted portion of the pyrene ring system, allowing for their sequential assignment. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and a cross-peak linking the methyl proton signal to the methyl carbon signal. This allows for the definitive assignment of all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org The HMBC spectrum is essential for assigning the quaternary (non-protonated) carbons. For instance, correlations from the methyl protons (at positions 1, 2, 3, and 4) would be observed to their neighboring carbons within the pyrene framework, unequivocally confirming the substitution pattern and allowing for the assignment of all quaternary carbons. ipb.pthuji.ac.il

TechniqueExpected Correlations for this compound
COSY Cross-peaks showing 3-bond couplings between adjacent aromatic protons (H5-H6, H6-H7, etc.).
HSQC Cross-peaks linking aromatic protons to their directly bonded carbons (e.g., H5 to C5) and methyl protons to the methyl carbons.
HMBC - Cross-peaks from methyl protons to adjacent quaternary (e.g., C1, C2, C3, C4) and tertiary carbons.
  • Cross-peaks from aromatic protons to other aromatic carbons 2 and 3 bonds away.
  • While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide high-resolution spectra of solid samples. For this compound, ssNMR could be used to study intermolecular interactions, such as π-π stacking, which govern the crystal packing of PAHs. By analyzing chemical shift anisotropies and relaxation times, one can probe molecular mobility and the proximity of different molecules within the crystal lattice, providing a bridge between molecular structure and bulk material properties.

    Advanced Mass Spectrometry for Molecular Composition and Fragmentation Pathways

    Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with extremely high precision, allowing for the calculation of its elemental formula.

    For this compound (C₂₀H₁₈), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretical value (258.14085 u).

    When coupled with an ionization technique like electron ionization (EI), MS also provides structural information through the analysis of fragmentation patterns. The mass spectrum of this compound is expected to show:

    Molecular Ion (M⁺•): A very intense peak corresponding to the intact molecule radical cation at m/z 258. The stability of the aromatic system ensures that the molecular ion is the base peak (most abundant).

    [M-1]⁺ Ion: Loss of a single hydrogen atom to form a cation at m/z 257.

    [M-15]⁺ Ion: A significant fragment resulting from the loss of a methyl radical (•CH₃). This cleavage forms a highly stabilized benzyl-type or tropylium-type cation at m/z 243, which is a characteristic fragmentation pathway for methyl-substituted aromatic compounds.

    Further Fragmentation: Subsequent fragmentation could involve the loss of neutral molecules like acetylene (B1199291) (C₂H₂) from the ring system, a common pathway for PAHs, leading to smaller fragment ions.

    Expected m/zProposed FragmentDescription
    258[C₂₀H₁₈]⁺•Molecular Ion (Base Peak)
    243[C₁₉H₁₅]⁺Loss of a methyl radical (•CH₃)
    242[C₁₉H₁₄]⁺•Loss of methane (B114726) (CH₄)
    241[C₁₉H₁₃]⁺Loss of a methyl radical and H₂
    121.5[C₁₉H₁₅]²⁺Doubly charged ion from [M-15] fragment

    Computational Chemistry and Theoretical Investigations of 1,2,3,4 Tetramethylpyrene

    Electronic Structure Theory and Quantum Chemical Calculations

    The electronic behavior and properties of molecules like 1,2,3,4-tetramethylpyrene are governed by the principles of quantum mechanics. Computational chemists employ a variety of methods rooted in electronic structure theory to model these molecules and predict their characteristics. These calculations are essential for understanding the relationship between a molecule's structure and its electronic properties, which in turn dictates its potential applications. For pyrene (B120774) and its derivatives, these theoretical investigations provide invaluable insights into their stability, reactivity, and photophysical behavior. researchgate.netresearchgate.net

    Density Functional Theory (DFT) for Ground State Properties

    Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of polycyclic aromatic hydrocarbons. researchgate.netarabjchem.org This is due to its favorable balance of computational cost and accuracy. DFT methods are used to determine the electron density of a molecule, from which various properties such as energy, structure, and reactivity can be derived. scirp.org For instance, the B3LYP functional is a popular hybrid functional that has been successfully used to study pyrene and its derivatives. researchgate.netresearchgate.net Studies on monochlorinated pyrenes have shown that the B3LYP method, in conjunction with the 6-311G** basis set, is well-suited for predicting their heats of formation and optimized geometries with results that align well with experimental data. scirp.org

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and reactivity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and optical properties. mdpi.com A smaller gap generally implies that the molecule can be more easily excited. mdpi.com

    In computational studies of pyrene and its derivatives, DFT is extensively used to calculate these orbital energies. For the parent pyrene molecule, the calculated electronic band gap is approximately 3.83 eV. nih.gov The introduction of substituents onto the pyrene core can significantly modulate this gap. For example, theoretical studies on hydroxyl-substituted pyrenes have demonstrated that the presence of an electron-donating group leads to a decrease in the HOMO-LUMO energy gap. researchgate.net Similarly, research on methyl-substituted 1,3,6,8-tetraphenylpyrenes indicates that the position of the methyl groups on the peripheral phenyl rings influences the optoelectronic properties, including the HOMO-LUMO gap. researchgate.net For this compound, it can be anticipated that the four electron-donating methyl groups would lead to a smaller HOMO-LUMO gap compared to the unsubstituted pyrene.

    Table 1: Calculated HOMO-LUMO Gaps for Pyrene and a Related Derivative

    Compound Method/Basis Set HOMO (eV) LUMO (eV) Gap (eV)
    Pyrene DFT - - 3.83 nih.gov

    Note: Data for this compound is not available in the cited literature. The table presents data for pyrene and a simple derivative to illustrate the impact of substitution.

    DFT calculations are instrumental in determining the total electronic energy of a molecule, which is a key indicator of its stability. By comparing the energies of different isomers or conformers, researchers can predict the most stable structures. For example, in the case of monochlorinated pyrenes, DFT calculations have established the order of stability as 1-chloropyrene (B1222765) > 4-chloropyrene (B12802569) > 2-chloropyrene, which is consistent with experimental findings. scirp.org The stability is also related to the chemical hardness, which can be derived from the HOMO-LUMO energies; a larger HOMO-LUMO gap generally corresponds to greater stability. scirp.org For this compound, theoretical calculations would be necessary to determine its stability relative to other tetramethylpyrene isomers.

    The distribution of electron density within a molecule provides a detailed picture of its chemical nature, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting how a molecule will interact with other chemical species. The electrostatic potential, which is derived from the charge density, maps the electrostatic forces that the molecule exerts on its surroundings. These analyses help in understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. In a comparative study of pyrene and its structural isomer azupyrene, DFT calculations showed that the non-alternant nature of azupyrene is associated with a more localized charge distribution compared to pyrene. nih.gov For this compound, the electron-donating methyl groups would be expected to increase the electron density on the pyrene core, influencing its electrostatic potential and reactivity.

    Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

    Time-Dependent Density Functional Theory (TD-DFT) has become a widely used and computationally efficient tool for investigating the properties of electronically excited states in medium-to-large molecules. It is particularly valuable for predicting optical absorption and emission spectra.

    For this compound, TD-DFT would be employed to calculate the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground state's geometry. These energies are crucial for understanding the molecule's interaction with light.

    TD-DFT is a powerful method for predicting the UV-visible absorption spectra of organic molecules. For this compound, TD-DFT calculations would yield a series of excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition occurring upon absorption of a photon.

    By plotting these transitions, a theoretical absorption spectrum can be generated. This calculated spectrum can be compared with experimental data to validate the computational method and to assign specific electronic transitions to the observed absorption bands. Similarly, by first optimizing the geometry of the lowest excited state (S1), TD-DFT can be used to calculate the emission energy, providing a prediction of the molecule's fluorescence spectrum. Studies on other substituted pyrenes have shown that the number and position of substituent groups can significantly influence the absorption and emission wavelengths.

    Table 1: Hypothetical TD-DFT Output for Major Electronic Transitions in this compound

    Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Orbital Contribution
    S0 → S1 --- --- --- HOMO → LUMO
    S0 → S2 --- --- --- HOMO-1 → LUMO
    S0 → S3 --- --- --- HOMO → LUMO+1
    S0 → S4 --- --- --- HOMO-2 → LUMO

    Note: This table is illustrative of the type of data generated by TD-DFT calculations. Specific values for this compound are not available in the reviewed literature.

    Upon absorption of light, a molecule's geometry can change significantly in the excited state. TD-DFT can be used to perform geometry optimizations for excited states, revealing how bond lengths and angles in this compound might differ from the ground state. This is critical for understanding the molecule's photochemistry and the shape of its emission spectrum.

    Furthermore, by systematically changing specific geometric coordinates (like the dihedral angles of the methyl groups or distortions of the pyrene core) and calculating the excited state energy at each point, a potential energy surface (PES) can be constructed. A PES provides a detailed map of the energy landscape that the molecule navigates after excitation. It can reveal pathways for non-radiative decay, identify energy minima corresponding to stable excited-state structures, and locate transition states for photochemical reactions.

    Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations generate trajectories that reveal information about the dynamic behavior and thermodynamic properties of a system.

    For this compound, the primary conformational flexibility would involve the rotation of the four methyl groups. While the pyrene core is rigid, the methyl rotors can adopt different orientations. MD simulations in a virtual solvent box (e.g., water, toluene, or chloroform) would track the positions of all atoms over nanoseconds or longer.

    Analysis of these trajectories would reveal the preferred dihedral angles of the methyl groups, the energy barriers to their rotation, and the timescale of their motion. This provides insight into how the molecule explores its conformational space in a solution environment and how solvent molecules interact with different parts of the structure.

    Table 2: Key Parameters from a Hypothetical MD Simulation of this compound in Solution

    Parameter Description Potential Finding
    Radial Distribution Function (g(r)) Probability of finding a solvent molecule at a certain distance from the pyrene core. Shows how the solvent structures itself around the solute.
    Dihedral Angle Distribution Population of different rotational states of the C-CH3 bonds. Identifies the most stable conformations of the methyl groups.
    Rotational Correlation Time Time taken for the molecule to tumble and reorient in the solvent. Provides information on the molecule's hydrodynamic radius and interactions with the solvent.

    Note: This table illustrates the type of data obtainable from MD simulations. Specific findings for this compound are not available in the reviewed literature.

    MD simulations are also a powerful tool for investigating how molecules self-assemble and interact within larger structures, such as molecular crystals or aggregates in solution. For this compound, simulations could model the aggregation process, driven by non-covalent forces like π-π stacking and van der Waals interactions.

    By simulating a system with multiple this compound molecules, one could observe the formation of dimers and larger clusters. The analysis would focus on the preferred orientation of the molecules relative to each other (e.g., stacked, T-shaped) and the binding energy of the assembly. These simulations are crucial for understanding crystallization behavior and the properties of materials derived from this compound.

    Reactivity and Reaction Mechanisms of 1,2,3,4 Tetramethylpyrene

    Electrophilic Aromatic Substitution Pathways

    Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orguci.edu The stability of this intermediate is crucial in determining the reaction's rate and regioselectivity.

    The pyrene (B120774) ring system is highly susceptible to electrophilic attack. Theoretical calculations and experimental results show that for unsubstituted pyrene, the positions of highest electron density and greatest reactivity are C1, C3, C6, and C8. rsc.orgnih.gov

    The presence of substituents on an aromatic ring significantly influences the rate and orientation of subsequent electrophilic attacks. libretexts.org Methyl groups are electron-donating through an inductive effect, which activates the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to the unsubstituted parent arene. wikipedia.org These alkyl groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent.

    Electronic Effects: The methyl groups at the C1, C2, C3, and C4 positions activate the entire ring system. Specifically, the C1-methyl group directs to the C2 (ortho) and C6 (para) positions. The C2-methyl group directs to the C1 and C3 (ortho) positions. The C3-methyl group directs to the C2 and C4 (ortho) positions, and the C4-methyl group directs to the C3 (ortho) and C8 (para) positions. The cumulative effect is a strong activation of the entire molecule, with particularly enhanced electron density at the remaining unsubstituted positions (C5 through C10).

    Steric Effects: The four adjacent methyl groups create a sterically crowded environment along one edge of the pyrene molecule. This steric bulk significantly hinders the approach of an electrophile to the nearby C5 and C10 positions. youtube.com While electronically activated, these sites are sterically inaccessible.

    Considering both factors, electrophilic attack is most likely to occur at the C6 and C8 positions. These positions are sterically unhindered and benefit from the strong para-directing activation from the methyl groups at C4 and C1, respectively. Substitution at the C7 and C9 positions is less favored as they lack the strong para-directing influence. Therefore, the primary products of electrophilic aromatic substitution on 1,2,3,4-tetramethylpyrene are expected to be the 6- and 8-substituted derivatives.

    The rate-determining step in most electrophilic aromatic substitution reactions is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. uci.edu The rate of reaction is therefore highly sensitive to factors that stabilize this positively charged transition state.

    Nucleophilic Reactions and Reactivity Profiles

    Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This type of reaction is generally difficult for electron-rich aromatic hydrocarbons like pyrene. The high electron density of the π-system repels incoming nucleophiles, making the aromatic ring a poor electrophile. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to reduce the electron density and stabilize the negatively charged intermediate (a Meisenheimer complex).

    This compound is particularly unreactive towards nucleophiles. It possesses four electron-donating methyl groups, which further increase the electron density of the pyrene core. This enhanced nucleophilicity of the ring system amplifies its resistance to attack by other nucleophiles. Therefore, under normal conditions, this compound does not undergo nucleophilic substitution reactions.

    For reactions to occur on related polycyclic aromatic hydrocarbons, prior activation is often necessary. For instance, studies have shown that benzo[a]pyrene (B130552) can react with nucleophiles after being activated via oxidation. nih.gov This process involves the removal of electron density to form a cationic species that can then be attacked by a nucleophile.

    Oxidation and Reduction Chemistry

    Polycyclic aromatic hydrocarbons are known for their ability to undergo reversible oxidation and reduction reactions, forming radical ions. Their extensive π-conjugated systems can readily accept or donate electrons.

    This compound can be oxidized to form a radical cation and reduced to form a radical anion.

    Radical Cation (Oxidation): The loss of an electron from the highest occupied molecular orbital (HOMO) results in the formation of the this compound radical cation. The four electron-donating methyl groups stabilize the resulting positive charge through inductive effects. This stabilization makes this compound easier to oxidize than unsubstituted pyrene. The resulting radical cation is expected to be relatively stable due to the extensive delocalization of the charge and spin over the large aromatic system.

    Radical Anion (Reduction): The gain of an electron into the lowest unoccupied molecular orbital (LUMO) leads to the formation of the this compound radical anion. wikipedia.org In this case, the electron-donating methyl groups destabilize the negative charge. This effect makes this compound more difficult to reduce compared to unsubstituted pyrene.

    The redox properties of pyrene derivatives can be quantitatively assessed using techniques like cyclic voltammetry. This method measures the potentials at which a compound is oxidized and reduced. The oxidation and reduction potentials provide insight into the energies of the HOMO and LUMO, respectively.

    While specific electrochemical data for this compound are not published, its behavior can be predicted by examining the data for pyrene and its derivatives. rsc.orgrsc.org Unsubstituted pyrene undergoes a quasi-reversible one-electron oxidation at a half-wave potential (E₁/₂) of +1.18 V (vs. SCE). rsc.org Introducing an electron-donating group, such as in 1-methyl benzoate-pyrene, lowers the oxidation potential to +1.11 V, making the molecule easier to oxidize. rsc.org

    Based on this established trend, the presence of four strongly electron-donating methyl groups in this compound is expected to cause a significant anodic shift (a decrease) in its oxidation potential compared to pyrene. Conversely, its reduction potential is expected to be cathodically shifted (become more negative), making it more difficult to reduce.

    Table 1. Electrochemical Potentials of Pyrene and a Substituted Derivative, with Predicted Values for this compound.
    CompoundFirst Oxidation Potential (E₁/₂ vs. SCE)First Reduction Potential (E₁/₂ vs. SCE)Effect of Substituents
    Pyrene+1.18 V rsc.org-2.10 VBaseline (unsubstituted)
    1-Methyl benzoate-pyrene+1.11 V rsc.org-2.12 V rsc.orgWeakly electron-donating group; lowers oxidation potential.
    This compoundPredicted < +1.11 VPredicted < -2.12 VFour strongly electron-donating groups; expected to significantly lower the oxidation potential and make reduction more difficult.

    Cycloaddition Reactions and Pericyclic Processes of this compound

    The pyrene nucleus, a polycyclic aromatic hydrocarbon (PAH), can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where a portion of the aromatic system acts as a diene. In the case of this compound, the reactivity in such pericyclic processes is influenced by the electronic and steric effects of the four methyl substituents.

    While specific experimental studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the general reactivity of the pyrene core and the influence of alkyl substituents provide a basis for understanding its potential behavior. The methyl groups are weak electron-donating groups, which would be expected to increase the electron density of the pyrene π-system. In a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, this electronic enrichment would likely enhance the reactivity of the pyrene system.

    The most reactive region of the pyrene molecule for [4+2] cycloadditions is typically the 4,5- and 9,10-positions, often referred to as the "K-region." However, the substitution pattern of this compound places the methyl groups on one of the terminal benzene (B151609) rings. This substitution pattern may sterically hinder the approach of a dienophile to the adjacent K-region (the 4,5-positions). Consequently, cycloaddition reactions might be directed to the unsubstituted K-region (the 9,10-positions) or potentially involve the substituted ring system, depending on the specific dienophile and reaction conditions.

    A plausible cycloaddition reaction for this compound would involve its reaction with a strong dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD). The reaction would likely require thermal conditions to overcome the aromatic stabilization of the pyrene core. The expected product would be a substituted cyclohexene (B86901) derivative fused to the pyrene skeleton.

    Table 1: Predicted Reactivity of this compound in Diels-Alder Reactions

    DienophilePredicted ReactivityPotential Product Structure
    Maleic AnhydrideModerate to GoodAdduct across the 9,10-positions
    Dimethyl Acetylenedicarboxylate (DMAD)Moderate to GoodAdduct across the 9,10-positions
    BenzyneGoodAdduct across the 9,10-positions

    Photochemical Reactions and Photo-induced Transformations of this compound

    The photochemistry of pyrene and its derivatives is a well-studied field, with photooxidation and photodimerization being the most prominent reactions. The introduction of four methyl groups in this compound is expected to significantly influence its photophysical and photochemical properties.

    Upon absorption of ultraviolet (UV) light, this compound will be promoted to an excited singlet state. From this state, it can undergo several processes, including fluorescence, intersystem crossing to a triplet state, or direct reaction. The methyl substituents are likely to cause a slight red-shift in the absorption and fluorescence spectra compared to unsubstituted pyrene due to their electron-donating nature.

    Photooxidation: In the presence of oxygen, excited states of pyrene derivatives can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then react with the parent molecule to form endoperoxides. These intermediates can further transform into pyrenequinones. For this compound, photooxidation would likely lead to the formation of quinones where the carbonyl groups are located on the pyrene core. The methyl groups may influence the regioselectivity of the oxidation.

    Photodimerization: Concentrated solutions of pyrene are known to form excimers (excited-state dimers), which can lead to the formation of photodimers. This [4+4] cycloaddition typically occurs between two pyrene molecules, resulting in a bridged dimeric structure. The steric bulk of the four methyl groups in this compound might hinder the formation of the sandwich-like arrangement required for excimer formation and subsequent photodimerization. However, photodimerization at the unsubstituted positions cannot be ruled out.

    Table 2: Photophysical Properties of Pyrene and a Representative Methyl-Substituted Pyrene

    CompoundAbsorption Max (nm)Fluorescence Max (nm)Fluorescence Quantum Yield (Φf)
    Pyrene334373, 384, 393~0.3-0.7 (solvent dependent)
    1-Methylpyrene (B1203753)344376, 387, 397Not widely reported

    Data for this compound is not available in the surveyed literature. The data for 1-methylpyrene suggests a slight bathochromic (red) shift in the absorption and fluorescence spectra compared to unsubstituted pyrene, a trend that would be expected to be more pronounced for a tetramethyl-substituted derivative.

    Detailed research findings on the specific photochemical reaction pathways, quantum yields, and isolated photoproducts of this compound are scarce in the current scientific literature. Further experimental and computational studies would be necessary to fully elucidate the intricate details of its photochemical behavior.

    Photophysics and Excited State Dynamics of 1,2,3,4 Tetramethylpyrene

    Intermolecular Excited State Phenomena

    Excimer and Exciplex Formation

    Excimer Formation

    An excimer, or "excited state dimer," is a complex formed between an excited-state molecule and an identical ground-state molecule. nih.gov For pyrene (B120774) and its derivatives, excimer formation is a hallmark characteristic. It occurs when an excited pyrene molecule encounters a ground-state pyrene molecule in close proximity, typically with a face-to-face orientation that maximizes π-orbital overlap. researchgate.netrsc.org This process is highly dependent on concentration and the viscosity of the medium.

    The formation of a pyrene excimer is characterized by the appearance of a broad, structureless, and significantly red-shifted emission band (typically around 475 nm) compared to the structured monomer fluorescence (in the 370-400 nm range). nih.govnih.gov The process can be described by the following kinetic scheme:

    Py + hν → Py* (Monomer excitation)

    Py* → Py + hν' (Monomer fluorescence)

    Py* + Py ⇌ (Py-Py)* (Excimer formation)

    (Py-Py)* → 2Py + hν'' (Excimer fluorescence)

    For 1,2,3,4-tetramethylpyrene, the presence of four methyl groups on one side of the pyrene core would be expected to introduce significant steric hindrance. This steric bulk would likely impede the close, co-planar arrangement required for efficient excimer formation. nih.govdntb.gov.ua Consequently, compared to unsubstituted pyrene, this compound would be expected to exhibit a lower propensity for excimer formation at equivalent concentrations. The ratio of monomer-to-excimer fluorescence intensity would likely be much higher for the tetramethyl derivative.

    Exciplex Formation

    An exciplex, or "excited state complex," is analogous to an excimer but is formed between two different types of molecules: one in an excited state (e.g., Py*) and the other in its ground state (e.g., an electron donor or acceptor, A). nih.gov Unlike excimers, exciplexes possess a degree of charge-transfer character due to the differing electronic properties of the two constituent molecules. researchgate.net Their emission is also broad, structureless, and red-shifted relative to the monomer fluorescence.

    The formation of an exciplex involving this compound would depend on the electronic nature of the partner molecule. The methyl groups are weak electron-donating groups, which slightly increases the electron density of the pyrene ring system. Therefore, this compound would be a slightly better electron donor than unsubstituted pyrene. When interacting with a ground-state electron acceptor, it could form an exciplex. The stability and emission characteristics of this exciplex would be highly dependent on solvent polarity.

    Energy Transfer Mechanisms

    Excited-state energy transfer is a non-radiative process where an excited donor molecule (D) transfers its excitation energy to an acceptor molecule (A), resulting in a ground-state donor and an excited-state acceptor (D + A). This process is fundamental to many chemical and biological systems. The primary mechanisms are Förster Resonance Energy Transfer (FRET) and Dexter Electron Exchange. miami.edursc.org

    Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative transfer mechanism mediated by dipole-dipole coupling between the donor and acceptor. Its efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor (typically effective over 1-10 nm). A key requirement for FRET is a significant spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov

    Dexter Electron Exchange: This is a short-range mechanism that requires direct orbital overlap between the donor and acceptor, as it involves a simultaneous exchange of electrons. miami.edu The rate of Dexter transfer decreases exponentially with the distance between the donor and acceptor.

    In a system involving this compound, the molecule could act as either an energy donor or an acceptor. Given its strong absorption in the UV region and blue fluorescence, it could efficiently act as a donor to an acceptor molecule that absorbs in the blue-green region of the spectrum. The efficiency of energy transfer via the FRET mechanism would be governed by the spectral overlap and the distance to the acceptor. rsc.org

    Charge Transfer Dynamics

    Charge transfer (CT) is a process where an electron is transferred from a donor to an acceptor, often initiated by photoexcitation. mdpi.com In intramolecular charge transfer (ICT), the donor and acceptor moieties are part of the same molecule. rsc.orgnih.gov The dynamics of CT processes are critically dependent on the solvent polarity, as polar solvents can stabilize the resulting charge-separated state.

    The four electron-donating methyl groups on the this compound molecule slightly enhance its electron-donating capability compared to unsubstituted pyrene. In a dyad system where this compound is covalently linked to a strong electron acceptor, photoexcitation could lead to ICT from the tetramethylpyrene moiety to the acceptor. The rate and efficiency of this ICT process would be expected to increase with solvent polarity. rsc.org Experimental investigation of such a system would likely reveal the formation of a charge-transfer state with distinct spectral signatures. researchgate.net

    Ultrafast Spectroscopic Studies of Excited State Dynamics

    Ultrafast spectroscopic techniques operating on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales are essential for directly observing the primary events that follow photoexcitation, such as internal conversion, vibrational relaxation, and intersystem crossing. nih.gov

    Femtosecond Transient Absorption Spectroscopy

    Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. researchgate.net A femtosecond pump pulse excites the sample, and a time-delayed, broadband probe pulse measures the change in absorption as a function of time and wavelength. This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleach, providing a detailed picture of the excited-state relaxation pathways. researchgate.netacs.org

    While no specific fs-TA data for this compound are available, studies on pyrene and its derivatives have elucidated complex ultrafast dynamics. researchgate.net For pyrene, excitation to higher singlet states (S₂) is followed by extremely rapid internal conversion to the lowest excited singlet state (S₁) on a sub-picosecond timescale. researchgate.net Subsequent processes include vibrational cooling within the S₁ state and intersystem crossing to the triplet state.

    An fs-TA study of this compound would be expected to reveal similar ultrafast dynamics. The data would provide precise time constants for internal conversion, vibrational relaxation, and intersystem crossing. The table below presents illustrative data typical for pyrene derivatives studied by fs-TA.

    Time Constant (ps)Assignment for a Typical Pyrene Derivative
    < 0.5 psS₂ → S₁ Internal Conversion & Vibrational Relaxation
    1-20 psConformational Relaxation / Solvent Reorganization
    > 100 psS₁ decay / Intersystem Crossing (ISC) to Triplet State
    Table 1: Illustrative excited-state time constants for pyrene derivatives as measurable by femtosecond transient absorption spectroscopy. This table is for demonstrative purposes and does not represent experimental data for this compound.

    Time-Resolved Fluorescence Anisotropy

    Time-resolved fluorescence anisotropy (TR-FA) is a technique that measures the rotational dynamics of a fluorescent molecule. sif.it The sample is excited with vertically polarized light, which preferentially excites molecules whose transition dipoles are aligned with the polarization of the light. The subsequent emission is measured through polarizers oriented parallel and perpendicular to the initial excitation polarization. The fluorescence anisotropy, r(t), is calculated from these intensities and its decay over time reflects the rotational motion of the fluorophore. researchgate.net

    The decay of anisotropy is often characterized by the rotational correlation time (τᵣ), which is related to the size and shape of the molecule and the viscosity of the solvent. For a spherical rotor, the relationship is given by the Stokes-Einstein-Debye equation:

    τᵣ = Vη / kT

    where V is the hydrodynamic volume of the molecule, η is the viscosity of the solvent, k is the Boltzmann constant, and T is the absolute temperature.

    For this compound, TR-FA measurements would provide insights into its rotational dynamics in various solvents. Due to its larger size and molecular weight compared to unsubstituted pyrene, it would be expected to have a longer rotational correlation time under identical solvent conditions. Such studies could be used to probe the local microviscosity in complex systems.

    SolventViscosity (cP at 20°C)Expected Rotational Correlation Time (ns)
    Acetonitrile0.37~0.1
    Ethanol1.20~0.3
    Glycerol1412>100
    Table 2: Expected trend of rotational correlation times for a pyrene-sized molecule in different solvents. This table is illustrative and does not represent experimental data for this compound.

    Article on this compound Unattainable Due to Lack of Specific Research

    Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research focusing on the supramolecular chemistry and self-assembly of this compound and its derivatives. While extensive research exists on the parent compound, pyrene, and other substituted pyrenes, information specifically detailing the host-guest complexation, binding affinities, and self-assembly into hierarchical nanostructures for the 1,2,3,4-tetramethyl derivative is not available in the public domain.

    The intended article was structured to explore detailed aspects of the chemical behavior of this specific compound. The planned sections included an in-depth analysis of its interactions with macrocyclic hosts like cyclodextrins and calixarenes, quantification of its binding affinities, and an examination of the driving forces such as π-π stacking and hydrophobic effects that govern these interactions. Furthermore, the article was slated to cover the self-assembly of this compound derivatives into nanostructures like nanofibers and nanoparticles, including the principles of their controlled aggregation and morphological control.

    Despite targeted searches for data on these specific topics related to this compound, no dedicated studies, data tables, or detailed research findings could be retrieved. The general principles of supramolecular chemistry suggest that the methyl groups on the pyrene core would influence its electronic properties and steric profile, thereby affecting its binding and self-assembly behavior compared to unsubstituted pyrene. However, without experimental or computational studies, any discussion would be purely speculative.

    General concepts relevant to the proposed topics are well-established for other aromatic systems:

    Host-Guest Complexation: Macrocycles like cyclodextrins and calixarenes are known to encapsulate aromatic guests. The binding is driven by factors including the hydrophobic effect, where the nonpolar guest is expelled from the aqueous environment into the hydrophobic cavity of the host, and van der Waals interactions. unizg.hroatext.com The size and shape complementarity between the host and guest are crucial for stable complex formation. rsc.org

    Driving Forces: For aromatic molecules, π-π stacking is a significant non-covalent interaction that directs self-assembly and host-guest recognition. nih.govrsc.org This interaction arises from the electrostatic attraction between the electron-rich π-systems of aromatic rings. The hydrophobic effect is also a primary driver for assembly in aqueous solutions, causing nonpolar molecules to aggregate to minimize their contact with water. rsc.orgnih.gov

    Self-Assembly and Nanostructures: Many pyrene derivatives have been shown to self-assemble into various nanostructures, such as nanofibers and nanoparticles, driven by a combination of π-π stacking and hydrophobic interactions. nih.gov The final morphology of these structures can often be controlled by modifying the molecular structure or changing assembly conditions like solvent composition or temperature.

    Unfortunately, the application and specific characterization of these principles for this compound are not documented in the available scientific literature. Therefore, the generation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.

    Supramolecular Chemistry and Self Assembly of 1,2,3,4 Tetramethylpyrene Derivatives

    Dynamic Covalent Chemistry in Supramolecular Systems

    Dynamic covalent chemistry (DCC) leverages the formation of reversible covalent bonds to create complex, thermodynamically stable supramolecular architectures. This strategy combines the strength and directionality of covalent bonds with the error-correction and adaptability inherent in reversible systems. In the context of pyrene (B120774) derivatives, DCC provides a powerful tool for the construction of functional materials.

    One notable example involves the use of boroxine (B1236090) formation, a reversible condensation reaction of boronic acids, to assemble pyrene-containing supramolecular polymers. Researchers have demonstrated that pyrene boronic acid can be co-condensed with other chiral boronic acids. researchgate.net This process leads to the in-situ formation of boroxine monomers that subsequently polymerize into one-dimensional helical aggregates. researchgate.net These assemblies are stabilized by a combination of threefold hydrogen bonding and π-π stacking interactions. researchgate.net The dynamic nature of the boroxine linkages allows for fast exchange of boronic acid components, enabling properties like the amplification of asymmetry in the co-assembly of chiral and achiral monomers. researchgate.net This approach has been successfully used to induce chiral aggregation in pyrene units, resulting in circularly polarized excimer emission. researchgate.net

    The reversibility of the covalent bonds in these systems is sensitive to external stimuli, such as the presence of nucleophiles or hydrolysis, which allows for the disassembly or rearrangement of the supramolecular structure. researchgate.net This responsiveness is a key feature of systems based on dynamic covalent chemistry, offering pathways to adaptive and functional materials.

    Intermolecular Non-Covalent Interactions

    The self-assembly of 1,2,3,4-tetramethylpyrene and its derivatives into ordered supramolecular structures is governed by a subtle interplay of various non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively dictate the morphology and stability of the resulting assemblies. The primary interactions at play for pyrene-based systems are π-π stacking, hydrogen bonding, and van der Waals forces. The extended aromatic core of the pyrene moiety is particularly conducive to strong π-π stacking, which often serves as the primary driving force for aggregation.

    Quantification of π-π Stacking Interactions

    The quantification of π-π stacking interactions is essential for understanding and predicting the structure of supramolecular assemblies. These interactions in pyrene derivatives can be evaluated through both experimental techniques and theoretical calculations.

    Theoretical Approaches: Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energetic contributions of π-π stacking. nih.govacs.orgresearchgate.net These calculations can determine the complexation energy between two or more pyrene moieties, providing a direct measure of the interaction strength. For example, DFT has been used to study the interaction between pyrene derivatives and graphitic surfaces, quantifying the adsorption and desorption energies. acs.orgresearchgate.net Theoretical models can also predict the most favorable geometries for π-π stacking, such as parallel-displaced or T-shaped arrangements, and how substituents influence these preferences. nih.gov

    Experimental Techniques: Experimentally, the strength of π-π stacking can be inferred from various spectroscopic and analytical methods.

    UV-visible and Fluorescence Spectroscopy: The formation of pyrene excimers (excited-state dimers), characterized by a broad, red-shifted emission band in the fluorescence spectrum, is a hallmark of close π-π stacking (typically < 4 Å). The ratio of excimer to monomer emission intensity is often used to probe the extent of aggregation and stacking in solution and in solid-state materials. mdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of aromatic protons upon aggregation can provide evidence for π-π stacking. Protons involved in a stacked arrangement typically experience an upfield shift due to the ring current effect of neighboring aromatic systems. rsc.org

    X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides precise information on the geometry of π-π stacking, including the interplanar distance and the degree of offset between the aromatic cores. nih.gov

    A summary of parameters used to characterize these interactions is presented below.

    ParameterMethodTypical Information Provided
    Complexation Energy (ΔE) DFT CalculationsStrength of interaction (e.g., in kcal/mol). nih.govnih.gov
    Interplanar Distance X-ray CrystallographyDistance between the planes of stacked aromatic rings. nih.gov
    Centroid-to-Centroid Distance X-ray CrystallographyDistance between the centers of stacked aromatic rings.
    Slip Angle/Offset X-ray CrystallographyDegree of parallel displacement between stacked rings. nih.gov
    Excimer Emission Wavelength Fluorescence SpectroscopyPresence of closely packed pyrene units. mdpi.com
    Chemical Shift Change (Δδ) NMR SpectroscopyProximity and orientation of aromatic rings in solution. rsc.org

    This table provides an interactive summary of common parameters and methods used to quantify π-π stacking interactions in aromatic systems like pyrene derivatives.

    Hydrogen Bonding and Van der Waals Forces

    While π-π stacking is often the dominant force in the assembly of pyrene derivatives, hydrogen bonding and van der Waals forces play critical and complementary roles in determining the final three-dimensional structure. nih.gov

    Based on a comprehensive search of scientific literature, there is currently insufficient available research data on the specific applications of the chemical compound "this compound" in the fields of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

    Consequently, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. The provided subtopics, such as its use as an emitter material for deep-blue emission, in charge transport layers, as an electron donor/acceptor, or in interface engineering, require specific research findings and performance data that are not present in the public domain for this compound.

    While research exists for the general class of pyrene derivatives in these applications, the explicit instruction to focus exclusively on "this compound" prevents the inclusion of information on other related compounds. To maintain scientific accuracy and adhere to the user's strict constraints, the article cannot be generated at this time.

    Applications in Advanced Materials Science and Optoelectronics Research

    Organic Field-Effect Transistors (OFETs)

    Organic Field-Effect Transistors (OFETs) represent a key application for organic semiconductor materials due to their potential for creating low-cost, flexible, and large-area electronic devices. uky.edu The fundamental structure of an OFET consists of source, drain, and gate electrodes, with an organic semiconductor layer acting as the active channel. nih.gov The flow of current between the source and drain is modulated by the voltage applied to the gate. uky.edu

    Pyrene (B120774), a polycyclic aromatic hydrocarbon, possesses attractive electronic and photophysical properties, making it a promising building block for organic electronic materials. uky.edu The high charge-carrier transporting ability of the pyrene core has led to its investigation as a p-type semiconducting material in OFETs fabricated through vacuum sublimation and in the development of ambipolar single-crystal OFETs. uky.edu However, while the general class of pyrene-based materials is of interest, specific research and performance data on 1,2,3,4-tetramethylpyrene as the active semiconductor layer in OFETs are not extensively documented in prominent literature. The performance of such devices is critically dependent on the charge carrier mobility of the semiconductor used.

    Semiconductor Materials for Charge Mobility

    Charge carrier mobility (µ) is a crucial parameter for evaluating the performance of an organic semiconductor in an OFET, as it dictates how quickly charge carriers (holes or electrons) can move through the material under an applied electric field. nih.govnih.gov High mobility is essential for developing high-speed circuits and efficient devices. nih.gov The mobility in organic semiconductors is influenced by factors such as molecular structure, purity, and the degree of intermolecular order (crystallinity) within the thin film.

    Sensors and Probes based on this compound Derivatives

    Derivatives of pyrene are widely employed as highly sensitive fluorescent probes for the detection of a variety of analytes. researchgate.netbhu.ac.in Their utility stems from advantageous photophysical properties, including a high fluorescence quantum yield, long excited-state lifetime, and the ability to form excimers (excited-state dimers). bohrium.comnih.gov These properties can be modulated upon interaction with specific target molecules, leading to a detectable change in the fluorescence signal. researchgate.net By chemically modifying the pyrene core, such as in derivatives of this compound, receptors can be introduced that selectively bind to target analytes, making them valuable in the development of specialized chemosensors.

    Fluorescent Sensing Mechanisms

    The function of pyrene-based fluorescent sensors relies on several key mechanisms that translate a molecular recognition event into an optical signal.

    Photoinduced Electron Transfer (PET): In a typical PET sensor, the pyrene fluorophore is linked to a receptor unit that can donate or accept an electron. In the "off" state, the fluorescence of pyrene is quenched because an electron is transferred from the receptor to the excited pyrene (or vice versa). Upon binding of an analyte to the receptor, the electron transfer process is inhibited, which "turns on" the fluorescence. bohrium.com This mechanism is frequently used for detecting electron-deficient molecules like nitroaromatics. nih.govosti.govrsc.org

    Fluorescence Quenching: This is a common sensing mechanism where the fluorescence intensity of the pyrene derivative decreases upon interaction with an analyte (the quencher). bohrium.comacs.org The quenching can occur through various processes, including energy transfer or the formation of a non-fluorescent complex between the fluorophore and the analyte. researchgate.net This is particularly effective for detecting heavy metal ions and nitroaromatic compounds. bohrium.comacs.org

    Monomer-Excimer Switching: Pyrene is well-known for its ability to form excimers, which are excited-state dimers that emit light at a longer wavelength (a broad, structureless band) compared to the structured emission of the pyrene monomer. rsc.org The transition between monomer and excimer emission can be triggered by the binding of an analyte. For example, a sensor might be designed so that two pyrene units are brought closer together upon binding a metal ion, leading to the appearance of excimer emission and a decrease in monomer emission, resulting in a ratiometric sensing signal. rsc.orgsemanticscholar.org

    Aggregation-Induced Emission (AIE): Some pyrene derivatives exhibit AIE, where they are non-emissive when dissolved as single molecules but become highly fluorescent upon forming aggregates. rsc.orgmdpi.com The binding of an analyte can induce this aggregation, providing a "turn-on" sensing mechanism. mdpi.com

    Development of Chemosensors for Specific Analytes

    The versatility of pyrene chemistry allows for the design of chemosensors tailored for a wide range of specific analytes, from environmental pollutants to biologically relevant ions.

    Detection of Nitroaromatic Compounds: Pyrene derivatives are excellent candidates for detecting electron-deficient nitroaromatic compounds (NACs), which are common components in explosives. acs.orgresearchgate.netresearchgate.net The electron-rich pyrene core can form a charge-transfer complex with the NAC, leading to significant fluorescence quenching. researchgate.net Sensors have been developed with high sensitivity and selectivity for analytes such as 2,4,6-trinitrotoluene (TNT), dinitrotoluene (DNT), and nitroanilines. osti.govacs.org For instance, certain pyrene-based chemosensors have demonstrated the ability to detect p-nitroaniline with a limit of detection (LOD) as low as 8.58 x 10⁻⁹ M. osti.govrsc.org

    Detection of Metal Ions: Fluorescent probes based on pyrene have been extensively developed for the detection of various metal ions, including toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), copper (Cu²⁺), and cadmium (Cd²⁺). researchgate.netrsc.orgscilit.com The sensing mechanism often involves the chelation of the metal ion by a specific receptor unit attached to the pyrene, which can induce fluorescence quenching, enhancement, or a ratiometric change via monomer-excimer switching. rsc.orgrsc.org This allows for highly sensitive detection, with some probes achieving detection limits in the nanomolar range, such as an LOD of 4.5 nM for Hg²⁺. mdpi.com

    Detection of Pesticides: Porous organic polymers incorporating pyrene units have been fabricated as solid-state fluorescent sensors for detecting pesticides. nih.gov These materials can detect pesticides like trifluralin and dicloran through a fluorescence quenching mechanism, enabled by the effective photo-induced electron transfer between the electron-donating polymer framework and the electron-accepting pesticide molecules. nih.gov

    The table below summarizes the performance of various pyrene-based chemosensors for different analytes.

    Sensor/Probe TypeTarget Analyte(s)Sensing MechanismLimit of Detection (LOD) / Key Finding
    Pyrene-functionalized Ruthenium NanoparticlesNitroaromatics (TNT, DNT)Fluorescence QuenchingHigh sensitivity for TNT (nanomolar concentration) acs.org
    K-region Substituted Pyrene LuminogensNitroanilines (p-NA, m-NA, o-NA)Photoinduced Electron Transfer (PET)LOD as low as 8.58 × 10⁻⁹ M for p-NA osti.govrsc.org
    Hexaphenylbenzene–Pyrene DerivativeMercury (Hg²⁺)Aggregation-Induced Emission (AIE) / Excimer FormationLOD of 4.5 nM mdpi.com
    Pyrene-based Schiff Base LigandCopper (Cu²⁺) and Iron (Fe²⁺)"Turn-Off" Fluorescence / ColorimetricLOD of 0.42 µM for Cu²⁺ and 0.51 µM for Fe²⁺ mdpi.com
    Pyrene-based Fluorescent Porous Organic PolymerPesticides (Trifluralin, Dicloran)Photoinduced Electron Transfer (PET) / QuenchingHigh quenching coefficient (Ksv) of 12,000 M⁻¹ for Dicloran nih.gov
    Pyrene-dipeptide-based ProbeSilver (Ag⁺)Ratiometric (Monomer-Excimer Switching)Ratiometric detection of intracellular Ag⁺ in live cells rsc.org

    Environmental Fate and Degradation Mechanisms of 1,2,3,4 Tetramethylpyrene in Academic Contexts

    Photodegradation Pathways and Products in Various Media

    Photodegradation, or photolysis, is a primary abiotic process responsible for the transformation of PAHs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of light energy by the PAH molecule, leading to its excitation and subsequent chemical reactions that break it down.

    The photo-oxidation of pyrene (B120774) and its derivatives is a complex process mediated by reactive oxygen species (ROS). Upon absorption of ultraviolet (UVA) or visible light, the pyrene molecule transitions to an excited singlet state, which can then convert to a more stable, longer-lived triplet state. This excited triplet-state molecule can initiate two main types of photo-oxidation reactions:

    Type I Reactions: The excited PAH can react directly with other molecules, such as organic substrates, through hydrogen or electron transfer to produce free radicals. These radicals then react with molecular oxygen to form oxidized products.

    Type II Reactions: The excited triplet-state PAH transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can directly react with the PAH molecule. Studies on methylated benzo[a]pyrene (B130552) have confirmed that UVA photoirradiation can induce lipid peroxidation, a process involving singlet oxygen. nih.gov

    For pyrene specifically, irradiation in aqueous solutions leads to the formation of its radical cation as a key intermediate, which then reacts to form various photoproducts. researchgate.net The photo-oxidation of methylated PAHs, such as 7,12-dimethylbenz[a]anthracene, demonstrates that the alkyl (methyl) groups are also susceptible to oxidation, initially forming hydroxymethyl groups and subsequently formyl groups upon further oxidation. nih.govwjpmr.com This suggests a probable photo-oxidation pathway for 1,2,3,4-tetramethylpyrene would involve not only the transformation of the aromatic core but also the oxidation of its four methyl substituents.

    Photodegradation of pyrene on surfaces like soil or filter paper can yield a complex mixture of over 20 photoproducts, including pyrenequinones and pyrenediols. wjpmr.com

    Table 1: Identified Photodegradation Products of Pyrene and Related Methylated PAHs

    Parent Compound Medium Identified Products
    Pyrene Aqueous Solution 1,6-Pyrenequinone, 1,8-Pyrenequinone nih.govwjpmr.com
    Pyrene Soil Surface 1,6-Pyrenequinone, 1,8-Pyrenequinone, 1,6-Pyrenediol, 1,8-Pyrenediol, 1,1'-Bipyrene wjpmr.com
    1-Hydroxypyrene Aqueous Solution 1,6-Pyrenequinone, 1,8-Pyrenequinone nih.gov

    The rate and extent of photodegradation are significantly influenced by the characteristics of the light source, namely its intensity and wavelength.

    Light Intensity: Generally, an increase in light intensity leads to a higher rate of photodegradation, as more photons are available to excite the PAH molecules. However, this relationship is not always linear and can be affected by other environmental factors. For instance, in studies involving the microalgae Chlorella vulgaris, the toxicity of pyrene was found to be more pronounced under high light intensity [100–110 μmol(photon) m⁻² s⁻¹] compared to low light conditions, suggesting that higher light intensity accelerates the formation of toxic photoproducts. nih.gov

    Wavelength: The photodegradation process is initiated only when the PAH absorbs light. Pyrene has strong absorbance in the UVA range (around 330 nm). wikipedia.org Research has shown that both UVA (320-400 nm) and visible light (400-800 nm) can induce the photogenotoxicity of pyrene, confirming that a broad spectrum of solar radiation can contribute to its environmental transformation. nih.gov The efficiency of degradation can vary with wavelength, depending on the absorption spectrum of the parent compound and any photosensitizers present in the medium.

    Table 2: Effect of Light Conditions on Pyrene Transformation and Toxicity

    Parameter Condition Observed Effect Organism/System
    Light Intensity High Light vs. Low Light Drastic decrease in growth and photosynthesis in the presence of pyrene under high light. nih.gov Chlorella vulgaris
    Light Wavelength UVA (320-800 nm) Induced DNA single-strand breaks and increased levels of micronuclei. nih.gov Human Keratinocytes, CHO Cells

    Biodegradation Processes by Microorganisms

    Biodegradation is a critical process for the removal of PAHs from contaminated environments, mediated by a diverse range of bacteria, fungi, and algae that can utilize these compounds as a source of carbon and energy.

    The microbial degradation of pyrene is well-documented and typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring structure. For this compound, it is hypothesized that degradation would proceed through a combination of pathways observed for pyrene and other alkylated PAHs, involving both ring cleavage and oxidation of the methyl substituents.

    The primary bacterial degradation pathway for the pyrene core involves the following steps:

    Initial Dioxygenation: Bacteria, most notably species of Mycobacterium and Rhodococcus, attack the "K-region" (the C4-C5 bond) of the pyrene molecule. A ring-hydroxylating dioxygenase enzyme catalyzes the addition of two oxygen atoms to form cis-4,5-dihydroxy-4,5-dihydropyrene.

    Dehydrogenation: A dehydrogenase enzyme rearomatizes the ring, creating 4,5-dihydroxypyrene.

    Ortho-Ring Cleavage: An extradiol dioxygenase cleaves the di-hydroxylated ring between the two hydroxyl groups (ortho-cleavage) to form phenanthrene-4,5-dicarboxylic acid.

    Further Degradation: This intermediate is then further metabolized through decarboxylation to form 4-phenanthroic acid, which is subsequently degraded via pathways similar to those for phenanthrene, eventually leading to phthalic acid and central metabolic pathways.

    A less common pathway involves the initial dioxygenation at the C1 and C2 positions. For alkylated PAHs, a key transformation involves the monooxygenation of the methyl groups. This suggests that for this compound, microorganisms could initially oxidize one or more of the methyl groups to hydroxymethyl groups, which could be further oxidized to carboxylic acids, alongside the canonical ring-cleavage pathway.

    Table 3: Key Metabolites in the Bacterial Degradation of Pyrene

    Metabolite Precursor Enzyme Class (Typical)
    cis-4,5-Dihydroxy-4,5-dihydropyrene Pyrene Dioxygenase
    4,5-Dihydroxypyrene cis-4,5-Dihydroxy-4,5-dihydropyrene Dehydrogenase
    Phenanthrene-4,5-dicarboxylic acid 4,5-Dihydroxypyrene Dioxygenase (Ring-cleavage)
    4-Phenanthroic acid Phenanthrene-4,5-dicarboxylic acid Decarboxylase
    Phthalic Acid 4-Phenanthroic acid intermediates Various

    The efficiency of microbial degradation of this compound is governed by a combination of the compound's inherent properties and prevailing environmental conditions.

    Molecular Structure: The biodegradability of PAHs generally decreases as the number of aromatic rings increases. The addition of alkyl groups can have varied effects. While they may slightly increase water solubility, they can also sterically hinder the initial enzymatic attack by dioxygenases. The presence of four methyl groups on one of the terminal rings of this compound likely makes it more resistant to the initial C1-C2 or C4-C5 dioxygenase attack compared to unsubstituted pyrene.

    Environmental Conditions:

    Oxygen: The initial enzymatic attack on PAHs by bacteria involves oxygenase enzymes, making aerobic conditions essential for efficient degradation.

    pH and Temperature: Most known PAH-degrading microorganisms are mesophilic and neutrophilic, functioning optimally at temperatures between 20-30°C and pH values of 6.5-7.5.

    Nutrients: The availability of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and metabolism and can be a limiting factor in contaminated soils.

    Bioavailability: PAHs are hydrophobic and tend to sorb strongly to soil organic matter and sediments, which reduces their availability to microorganisms. The presence of biosurfactants can enhance the solubility and bioavailability of PAHs, thereby increasing degradation rates.

    Chemical Degradation in Aquatic and Terrestrial Environments

    Beyond photodegradation, other abiotic chemical reactions can contribute to the transformation of PAHs in the environment, although they are generally considered slower processes compared to photo- and biodegradation. Specific data on the chemical degradation of this compound is scarce.

    In aquatic environments, direct hydrolysis of stable aromatic compounds like pyrene is negligible under typical environmental pH conditions (pH 5-9). However, oxidized intermediates produced during photo- or biodegradation, such as epoxides, can be more susceptible to hydrolysis. For example, benzo[a]pyrene diol epoxide, a carcinogenic metabolite, undergoes acid-catalyzed hydrolysis to form tetrols. nih.gov This suggests that if epoxides of this compound are formed as intermediates, they could subsequently be removed via hydrolysis.

    Hydrolysis and Oxidation Reactions

    Polycyclic aromatic hydrocarbons, including pyrene and its alkylated derivatives, are generally resistant to hydrolysis under typical environmental conditions due to their nonpolar nature and the stability of their aromatic rings.

    Oxidation reactions, however, are a primary pathway for the degradation of PAHs. This can occur through two main processes: photooxidation and chemical oxidation.

    Photooxidation: In the presence of sunlight, particularly UV radiation, PAHs can undergo direct photolysis or indirect photooxidation. Direct photolysis involves the absorption of light by the PAH molecule, leading to its excitation and subsequent decomposition. Indirect photooxidation is mediated by photosensitizers, such as humic acids, which absorb light and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS then react with and degrade the PAHs. For methyl-substituted PAHs, photooxidation can lead to the formation of hydroxymethyl and formyl derivatives, as well as quinones. nih.gov

    Chemical Oxidation: In the absence of light, PAHs can be oxidized by various chemical oxidants present in the environment, such as metal oxides (e.g., manganese and iron oxides) found in soils and sediments. tandfonline.com The efficiency of these reactions depends on factors like soil pH, temperature, and moisture content. tandfonline.com The addition of methyl groups to the pyrene structure may influence the rate and products of these oxidation reactions.

    Role of Catalytic Species in Degradation

    The degradation of PAHs can be significantly enhanced by the presence of certain catalytic species, a process known as photocatalysis.

    Titanium dioxide (TiO₂) is a widely studied photocatalyst for the degradation of various organic pollutants, including PAHs. nih.gov When irradiated with UV light, TiO₂ generates electron-hole pairs, which then produce highly reactive oxygen species that can mineralize PAHs to carbon dioxide and water. nih.gov The presence of TiO₂ has been shown to significantly reduce the half-lives of PAHs on soil surfaces. nih.gov The synergistic effect of UV irradiation and a catalyst like TiO₂ is an efficient method for the degradation of PAHs in contaminated soil. nih.gov Other catalytic systems, such as those involving iron-based catalysts, have also been explored for PAH degradation.

    CatalystTarget PAH(s)Wavelength (nm)Half-life ReductionReference
    TiO₂Phenanthrene, Pyrene, Benzo[a]pyrene254, 310, 365Significant reduction from hundreds of hours to ~100-200 hours nih.gov
    3D printed PLA-TiO₂4- to 5-ring PAHs280-750 (Simulated Sunlight)Half-lives of ~6 to ~24 hours acs.org

    Transformation Products and their Persistence

    The degradation of PAHs, whether through biotic or abiotic pathways, results in the formation of various transformation products (TPs). For alkylated PAHs, these products are often more polar and water-soluble than the parent compound.

    Common transformation products of pyrene and methylated PAHs include:

    Oxygenated PAHs (Oxy-PAHs): These are a major class of TPs and include hydroxylated derivatives, quinones, and carboxyaldehydes. nih.govacs.org For instance, the microbial degradation of pyrene is known to produce metabolites like 4,5-dihydroxy pyrene and phenanthrene-4,5-dicarboxylate. mdpi.com

    Ring-fission products: Microbial degradation, in particular, can lead to the cleavage of the aromatic rings, resulting in the formation of dicarboxylic acids, such as phthalic acid. mdpi.comnih.gov

    Products of side-chain oxidation: For alkylated PAHs, metabolism can occur on the alkyl side chain, leading to the formation of alcohols, aldehydes, and carboxylic acids. wur.nl

    The persistence of these transformation products is a significant environmental concern. While initial transformation reactions increase the polarity and bioavailability of PAHs, some TPs can be more toxic and persistent than the original compounds. nih.gov For example, PAH quinones are known to be reactive and can generate oxidative stress. The ultimate fate of these TPs depends on their susceptibility to further degradation, which can lead to complete mineralization or the formation of more persistent, complex molecules.

    Modeling and Prediction of Environmental Behavior

    Predicting the environmental behavior of chemicals like this compound is crucial for risk assessment. Environmental fate models, such as multimedia fugacity models, are used to estimate the distribution and persistence of chemicals in different environmental compartments (air, water, soil, sediment). maxwellsci.compnas.org

    These models use the physicochemical properties of a compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), along with environmental parameters to predict its partitioning and transport. For PAHs, these models have been used to understand their long-range transport and accumulation in various ecosystems. pnas.org

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.